molecular formula C15H19NO4 B13150868 1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid

Cat. No.: B13150868
M. Wt: 277.31 g/mol
InChI Key: CGRPYIFDMPAEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C15H19NO4. This compound is notable for its unique structure, which includes a benzyloxycarbonyl group attached to a pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid typically involves the reaction of benzyloxycarbonyl chloride with 3,4-dimethylpyrrolidine-3-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, thereby modulating the reactivity of the compound. This allows for selective reactions to occur at other functional sites within the molecule .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-11-8-16(10-15(11,2)13(17)18)14(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,18)

InChI Key

CGRPYIFDMPAEQX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1(C)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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